molecular formula C13H19FN2 B14793656 3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine CAS No. 1185749-71-6

3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine

Cat. No.: B14793656
CAS No.: 1185749-71-6
M. Wt: 222.30 g/mol
InChI Key: BOMLRPQWWSUOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine is a fluorinated heterocyclic compound. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, altered solubility, and enhanced biological activity. These properties make fluorinated compounds valuable in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of heterocyclic compounds using reagents such as Selectfluor in acetonitrile. This method has been shown to improve yields significantly .

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination reactions using environmentally acceptable solvents and auxiliary reagents. The use of transition metal-catalyzed fluorination and electrochemical anodic fluorination are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce fluorinated amines .

Scientific Research Applications

3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine is unique due to its specific structure, which combines a fluorinated aromatic ring with a piperidine moiety. This combination imparts distinct properties, such as enhanced metabolic stability and unique biological activity, making it valuable for various applications .

Properties

CAS No.

1185749-71-6

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

[3-fluoro-1-(4-methylphenyl)piperidin-3-yl]methanamine

InChI

InChI=1S/C13H19FN2/c1-11-3-5-12(6-4-11)16-8-2-7-13(14,9-15)10-16/h3-6H,2,7-10,15H2,1H3

InChI Key

BOMLRPQWWSUOAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC(C2)(CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.